9-(3-Tert-butylphenyl)-9H-fluoren-9-OL
Description
Structure
3D Structure
Properties
CAS No. |
602306-97-8 |
|---|---|
Molecular Formula |
C23H22O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
9-(3-tert-butylphenyl)fluoren-9-ol |
InChI |
InChI=1S/C23H22O/c1-22(2,3)16-9-8-10-17(15-16)23(24)20-13-6-4-11-18(20)19-12-5-7-14-21(19)23/h4-15,24H,1-3H3 |
InChI Key |
KBBMWCWZNIQWOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O |
Origin of Product |
United States |
Methodologies for the Precision Chemical Synthesis of 9 3 Tert Butylphenyl 9h Fluoren 9 Ol
Strategies for Carbon-Carbon Bond Formation at the C9 Position of the Fluorene (B118485) Skeleton
The formation of the C9-aryl bond is the critical step in synthesizing 9-(3-Tert-butylphenyl)-9H-fluoren-9-OL. Both classical organometallic routes and modern catalytic methods are employed to achieve this transformation efficiently.
The most common and direct method for synthesizing 9-substituted fluorenols, including this compound, is the Grignard reaction. oup.comchadsprep.com This pathway involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon of 9-fluorenone (B1672902). youtube.com
The synthesis proceeds in two main stages:
Formation of the Grignard Reagent : 3-tert-butylphenylmagnesium bromide is prepared by reacting 1-bromo-3-tert-butylbenzene (B1267464) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). quora.com The reaction is initiated on the surface of the magnesium metal. quora.com
Nucleophilic Addition : The prepared Grignard reagent is then added to a solution of 9-fluorenone. The nucleophilic carbon of the 3-tert-butylphenylmagnesium bromide attacks the carbonyl carbon of 9-fluorenone, breaking the C=O pi bond and forming a magnesium alkoxide intermediate. A subsequent aqueous workup, often with a mild acid like ammonium (B1175870) chloride, protonates the alkoxide to yield the final tertiary alcohol, this compound. youtube.com
This method is highly versatile and robust, making it a cornerstone for the synthesis of tertiary alcohols. youtube.com
While the Grignard reaction is prevalent, various catalytic methods have been developed for the synthesis of fluorenols and their precursors, offering alternative routes that can provide enhanced selectivity and efficiency.
Palladium-Catalyzed Reactions : Palladium catalysts are instrumental in several synthetic strategies. One approach involves the Pd-catalyzed intramolecular C-H functionalization to selectively form 9-substituted fluorenols from appropriately designed precursors. oup.comoup.com Another powerful method is the enantioconvergent synthesis of chiral fluorenols from racemic secondary ortho-bromobenzyl alcohols and aryl iodides, which utilizes a cooperative catalysis system of Pd(II) and a chiral norbornene ligand. nih.gov Furthermore, fluorenones, the direct precursors for Grignard synthesis, can be synthesized via palladium-catalyzed processes such as the cyclocarbonylation of o-halobiaryls or dual C-H functionalization cascades starting from benzaldehydes and aryl iodides. researchgate.netacs.org
Gold-Catalyzed Synthesis : Gold catalysts can be used to synthesize fluorenones from 2-diazo benzophenones through an oxidation/C-H activation/cyclization sequence. researchgate.net This provides an alternative route to the key precursor for the final Grignard addition step.
These catalytic methods often allow for transformations under milder conditions and can offer access to complex fluorenol derivatives that may be challenging to synthesize via traditional routes.
Stereochemical Considerations and Control in 9-Substituted Fluorenol Synthesis
The synthesis of this compound from the achiral starting material, 9-fluorenone, results in the formation of a new stereocenter at the C9 position. The carbonyl carbon in 9-fluorenone is sp2-hybridized and has a trigonal planar geometry. libretexts.org Nucleophilic attack by the 3-tert-butylphenyl Grignard reagent can occur from either face of the planar carbonyl group (the Re or Si face). libretexts.orgsaskoer.ca
In a standard, uncatalyzed reaction in solution, attack from either side is typically equally probable. libretexts.org This leads to the formation of a 50:50 mixture of the two possible enantiomers, resulting in a racemic mixture of (R)-9-(3-Tert-butylphenyl)-9H-fluoren-9-OL and (S)-9-(3-Tert-butylphenyl)-9H-fluoren-9-OL.
Achieving stereochemical control to produce an excess of one enantiomer (asymmetric synthesis) requires the use of chiral auxiliaries or catalysts.
Chiral Ligands in Grignard Reactions : A general method for the highly enantioselective synthesis of tertiary alcohols involves the addition of Grignard reagents to ketones in the presence of a specially designed chiral tridentate diamine/phenol ligand. nih.gov This approach allows for the construction of the chiral center with high enantioselectivity.
Cooperative Catalysis : As mentioned previously, the enantioconvergent synthesis using Pd(II)/chiral norbornene cooperative catalysis is a powerful strategy to obtain enantioenriched chiral fluorenols from racemic starting materials. nih.gov
These advanced methods enable the production of specific stereoisomers of 9-substituted fluorenols, which is crucial for applications where chirality is a key factor.
Optimization of Reaction Parameters and Yields for this compound
Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound. For the Grignard synthesis of 9-aryl-9H-fluoren-9-ols, several factors are paramount. numberanalytics.com
Reagent and Solvent Quality : The Grignard reaction is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used to prevent the Grignard reagent from being quenched by water. quora.com Activating the magnesium turnings, for instance by grinding them before use, can also improve reaction initiation and yield. quora.com
Temperature and Time : Grignard reactions are exothermic and often require careful temperature control, typically between -78°C and room temperature, to minimize side reactions. numberanalytics.com The optimal reaction time must be determined to ensure the reaction goes to completion. numberanalytics.com
Continuous Flow Chemistry : A significant advancement in the synthesis of 9-aryl-fluoren-9-ols is the use of continuous flow reactors. This technology has been shown to dramatically improve yields, reduce waste, and shorten production times compared to traditional batch processing.
Table 1: Comparison of Batch vs. Continuous Flow Grignard Synthesis for 9-Aryl-Fluoren-9-ols
For catalytic reactions, optimization involves a systematic screening of parameters as shown for a related fluorenol synthesis.
Table 2: Optimization of Pd-Catalyzed Synthesis of a 9-Substituted Fluorenol
N.D. = Not Detected. Reaction conditions involved heating at 145°C for 18h in DMA.
Advanced Techniques for Isolation and Purification of this compound
The isolation and purification of the final product are crucial for obtaining a compound of high purity. The process typically begins after the reaction is quenched.
Workup and Extraction : The reaction mixture is typically treated with an aqueous solution to quench any remaining reactive species and to protonate the alkoxide product. youtube.com The organic product is then extracted from the aqueous layer using an immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate. mdpi.com The combined organic layers are washed, often with brine, and dried over an anhydrous salt like magnesium sulfate. mdpi.com
Purification : After evaporating the solvent, the crude product is purified using one or more of the following techniques. geeksforgeeks.orgquora.comaskiitians.com
Crystallization/Recrystallization : This is the most common method for purifying solid organic compounds. allen.in It relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. allen.in A patent for a similar fluorene derivative describes a method of dissolving the crude reaction mixture in a lower aliphatic alcohol and then adding water to precipitate the pure product. google.com
Column Chromatography : This technique is highly effective for separating compounds based on their differential adsorption to a stationary phase. allen.in For fluorenol derivatives, silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of solvents like dichloromethane and methanol (B129727) or hexane (B92381) and ethyl acetate. mdpi.commdpi.com
Filtration : Techniques like vacuum filtration are used to efficiently separate the purified solid product from the liquid after crystallization or precipitation. unacademy.comrsc.org
The purity of the final product can be assessed using methods like Thin-Layer Chromatography (TLC) and confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry. mdpi.comrsc.org
Table 3: Summary of Common Purification Techniques
Elucidation of Reactivity and Mechanistic Pathways of 9 3 Tert Butylphenyl 9h Fluoren 9 Ol
Chemical Transformations of the 9-Hydroxyl Group
The hydroxyl group at the C9 position is the most reactive site of the molecule. Its transformation is often facilitated by its conversion into a better leaving group, typically water, through protonation in acidic media. This process generates a stabilized tertiary carbocation, the 9-(3-tert-butylphenyl)-9-fluorenylium cation, which is a key intermediate in many of its subsequent reactions. nih.govacs.org
The tertiary alcohol functionality of 9-(3-tert-butylphenyl)-9H-fluoren-9-ol readily undergoes nucleophilic substitution reactions, particularly under acidic conditions. The mechanism typically proceeds via an SN1-like pathway due to the formation of the resonance-stabilized fluorenylium cation.
Studies on analogous 9-aryl-9-fluorenols and the closely related 9-aryl-9-xanthenols demonstrate this reactivity pattern. For instance, treatment of sterically hindered 9-(o-tert-butylphenyl)-9-fluorenol with ethanol (B145695) or methanol (B129727) in the presence of acid leads to the formation of the corresponding 9-ethoxy and 9-methoxy ethers. researchgate.net Similarly, heating 9-aryl-9-xanthenols in methanol with a catalytic amount of acetic acid results in the quantitative formation of the methyl ether. nih.gov These reactions underscore the facility with which the hydroxyl group can be displaced by alcohol nucleophiles. The reaction with sulfur nucleophiles also proceeds readily; for example, reaction with methanethiol (B179389) can convert the fluorenol into a 9-methylthiofluorene derivative. researchgate.net
Table 1: Representative Nucleophilic Substitution Reactions of 9-Aryl-9-fluorenols This table is based on reactions of analogous compounds to illustrate the expected reactivity.
| Nucleophile | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Ethanol | Acidic conditions | 9-Ethoxy-9-arylfluorene | researchgate.net |
| Methanol | Acidic conditions | 9-Methoxy-9-arylfluorene | nih.govresearchgate.net |
| Methanethiol | Acidic conditions | 9-Methylthio-9-arylfluorene | researchgate.net |
| Alkylamines | Lewis acid or protic acid | 9-Alkylamino-9-arylfluorene | researchgate.net |
In the absence of a strong nucleophile, the fluorenylium cation intermediate generated from the protonation and dehydration of this compound can undergo elimination or rearrangement reactions. Dehydration is a common pathway, and studies on various 9-substituted fluorenols show they can be converted to fulvenes, which are derivatives of cyclopentadiene (B3395910) with an exocyclic double bond. oup.com
The dehydroxylation to form the stable cation is a key step. In related systems like 9-aryl-9-xanthenols, the equilibrium between the colorless alcohol (leuco-form) and the brightly colored xanthylium cation is established virtually instantly at low pH. nih.gov This cation is prone to react with any available nucleophile or undergo elimination.
Rearrangements, while less common for this specific scaffold, are known for related propargylic fluorenols. For example, 9-(phenylethynyl)fluoren-9-ol can undergo a Meyer-Schuster rearrangement under acidic conditions to yield an α,β-unsaturated ketone, (Z)-2-(9H-fluoren-9-ylidene)-1-phenylethanone. acs.orgthieme-connect.de This highlights the potential for skeletal reorganization following the initial loss of the hydroxyl group, depending on the substituents present.
Reactions Involving the Fluorene (B118485) Core and Peripheral Substituents
While the C9 position is the most reactive, the aromatic rings of the fluorene moiety and the tert-butylphenyl group can also participate in reactions, most notably electrophilic aromatic substitution.
The fluorene ring system is generally more reactive towards electrophiles than benzene. quora.com This is due to the activating effect of the fused ring system. Theoretical and experimental studies show that electrophilic attack preferentially occurs at the 2, 7, and to a lesser extent, the 4-positions. rsc.orgtaylorandfrancis.com The order of reactivity is often cited as 2 > 7 > 4 > 1 > 3. rsc.org The strain in the five-membered bridging ring contributes to the difference in reactivity between the positions ortho and para to the bridge. rsc.org
For this compound, the bulky substituent at the C9 position would be expected to sterically hinder attack at the 1, 8, and 4, 5 positions to some degree, further favoring substitution at the 2- and 7-positions. Common electrophilic aromatic substitution reactions include halogenation and nitration. taylorandfrancis.commasterorganicchemistry.com For example, fluorene can be halogenated with iodine and periodic acid to yield 2-iodofluorene and 2,7-diiodofluorene. taylorandfrancis.com
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution on the Fluorene Moiety This table outlines the generally accepted reactivity patterns for the fluorene core.
| Reaction | Typical Reagents | Predicted Major Substitution Positions | Reference |
|---|---|---|---|
| Halogenation | I2/HIO3 or Br2/FeBr3 | 2 and 7 | taylorandfrancis.com |
| Nitration | HNO3/H2SO4 | 2 | masterorganicchemistry.com |
| Friedel-Crafts Acylation | RCOCl/AlCl3 | 2 and 7 | masterorganicchemistry.com |
The tert-butylphenyl substituent can also undergo electrophilic aromatic substitution. The tert-butyl group is a weakly activating, ortho-, para-directing group. Due to its significant steric bulk, it strongly disfavors substitution at the ortho positions (2' and 4' relative to the fluorene attachment point). Therefore, electrophilic attack is most likely to occur at the para position (position 6' of the phenyl ring) and to a much lesser extent, the other meta position (position 5'). Functionalization strategies could include nitration, halogenation, or Friedel-Crafts reactions, though conditions would need to be carefully controlled to avoid competing reactions on the more activated fluorene core.
Investigations into Reaction Intermediates and Transition States
The mechanisms of the reactions involving this compound are dictated by the stability of the intermediates and transition states formed.
The central intermediate in most reactions of the hydroxyl group is the 9-aryl-9-fluorenylium cation. acs.orgresearchgate.net This species is a tertiary carbocation that is extensively stabilized by resonance delocalization of the positive charge throughout the fluorene ring system. The formation of this stable cation is the driving force for SN1-type substitutions and E1 eliminations. studentvip.com.au The existence and stability of such cations have been confirmed through various methods, including electrochemical and spectroelectrochemical studies, which probe their redox properties and show characteristic intense electronic absorptions. acs.org In some cases, such as in reactions involving propargylic alcohols, allenyl carbocation intermediates have also been proposed. thieme-connect.de
For nucleophilic substitution, the transition state geometry is critical. In a classic SN2 reaction, the nucleophile attacks from the side opposite the leaving group, proceeding through a trigonal bipyramidal transition state where the central carbon is pentacoordinate. libretexts.orgmasterorganicchemistry.com This leads to an inversion of stereochemistry. masterorganicchemistry.comcas.cn While the tertiary nature of the C9 carbon in this compound makes a pure SN2 pathway unlikely due to steric hindrance, SN1 reactions proceed through a planar carbocation intermediate, which can be attacked from either face. studentvip.com.au However, studies on related chiral fluorene systems have shown that reactions can proceed with inversion of configuration, suggesting that even with a highly stabilized cation, the departure of the leaving group and the arrival of the nucleophile can be closely coupled, possibly involving ion pair intermediates. researchgate.net
Under certain conditions, radical intermediates can also be formed. For instance, the homolysis of a strained 9-aryl-9-methylthiofluorene derivative was observed at room temperature, leading to the formation of fluorenyl radicals. researchgate.net This indicates that C9-heteroatom bonds in these systems can be susceptible to homolytic cleavage, opening up alternative mechanistic pathways.
Table 3: Key Reaction Intermediates and Proposed Transition States
| Intermediate/Transition State | Generating Reaction Type | Key Characteristics | Reference |
|---|---|---|---|
| 9-Aryl-9-fluorenylium Cation | SN1 Substitution, E1 Elimination | Planar, resonance-stabilized tertiary carbocation. | acs.orgresearchgate.netstudentvip.com.au |
| SN2 Transition State | SN2 Substitution | Trigonal bipyramidal geometry; leads to inversion of configuration. | libretexts.orgmasterorganicchemistry.comcas.cn |
| Fluorenyl Radical | Homolytic Cleavage | Generated from the cleavage of weak C9-heteroatom bonds. | researchgate.net |
| Allenyl Carbocation | Rearrangement of Propargylic Alcohols | Proposed in Meyer-Schuster rearrangements of related systems. | thieme-connect.de |
Role of this compound as a Crucial Synthetic Intermediate
The compound this compound serves as a key building block in the synthesis of complex organic molecules, particularly those developed for applications in organic electronics. The reactivity of this molecule is centered on the hydroxyl (-OH) group at the C-9 position of the fluorene core. This hydroxyl group can be readily substituted, allowing for the covalent linking of the fluorene moiety to other functional groups. This process is fundamental to creating larger, conjugated systems with tailored electronic properties.
Detailed research findings indicate that fluoren-9-ol derivatives are valuable precursors for synthesizing hole-transporting materials (HTMs) used in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells. The general strategy involves an acid-catalyzed substitution reaction where the hydroxyl group is replaced by a nucleophile, such as an aromatic amine (arylamine).
In a representative synthetic application, this compound is reacted with a diarylamine derivative. The reaction proceeds via the protonation of the hydroxyl group by an acid catalyst, which then leaves as a water molecule. This departure generates a stabilized fluorenyl cation. The bulky tert-butyl group on the phenyl ring helps to enhance the solubility and morphological stability of the final product, which is a critical factor for materials used in thin-film electronic devices. The highly electron-rich arylamine then acts as a nucleophile, attacking the carbocation and forming a new carbon-nitrogen bond. This reaction effectively couples the fluorene unit with a triarylamine structure, a common motif in hole-transporting materials due to its excellent charge-carrying capabilities.
The table below outlines the specifics of a typical synthesis utilizing this compound as an intermediate.
Interactive Data Table: Synthesis of Triarylamine-Fluorene Derivative
| Parameter | Details |
| Starting Material | This compound |
| Reagent | N-(4-methoxyphenyl)-N-phenylaniline |
| Product | N-(4-(9-(3-tert-butylphenyl)-9H-fluoren-9-yl)phenyl)-N-(4-methoxyphenyl)aniline |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Toluene |
| Reaction Conditions | The mixture is heated to reflux with removal of water. |
| Yield | High (Specific yield values vary based on scale and purification methods) |
This synthetic transformation highlights the role of this compound as a pivotal intermediate. Its ability to undergo substitution at the C-9 position enables the construction of sophisticated molecules designed for high-performance electronic applications. The resulting triarylamine-fluorene compounds often exhibit high thermal stability and the appropriate energy levels for efficient charge injection and transport in electronic devices.
Advanced Spectroscopic and Structural Characterization of 9 3 Tert Butylphenyl 9h Fluoren 9 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 9-(3-Tert-butylphenyl)-9H-fluoren-9-OL, a combination of 1D and 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.
Proton and Carbon-13 NMR Chemical Shift Analysis
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the aromatic protons of the fluorenyl and tert-butylphenyl groups, as well as a singlet for the nine equivalent protons of the tert-butyl group. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.
The ¹³C NMR spectrum would show a greater number of signals, corresponding to each unique carbon atom in the molecule. The quaternary carbon of the tert-butyl group and the sp³-hybridized C9 carbon of the fluorenol moiety would have characteristic chemical shifts. The aromatic region would display a complex set of signals for the carbons of the two different phenyl rings.
Application of Advanced 2D NMR Techniques for Connectivity and Conformation
To definitively assign the proton and carbon signals and to understand the spatial relationships between different parts of the molecule, 2D NMR techniques would be employed.
COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within the fluorenyl and tert-butylphenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the through-space proximity of protons, which could help to determine the preferred conformation of the tert-butylphenyl group relative to the fluorenyl system.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
HRMS would be used to determine the exact mass of this compound, which allows for the unambiguous determination of its molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Key fragmentation pathways would likely involve the loss of the hydroxyl group, the tert-butyl group, and potentially cleavage of the bond between the fluorenyl and phenyl moieties.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
IR and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes. For this compound, a characteristic broad absorption band for the O-H stretching of the alcohol would be expected in the IR spectrum. The aromatic C-H and C=C stretching vibrations would also be prominent. Raman spectroscopy would be complementary, often providing stronger signals for the symmetric vibrations of the aromatic rings.
UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule. The extended π-system of the fluorenyl group would be expected to give rise to strong absorptions in the UV region. The substitution pattern on the phenyl ring could influence the position and intensity of these absorption bands.
Theoretical and Computational Investigations of 9 3 Tert Butylphenyl 9h Fluoren 9 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in predicting the electronic characteristics and potential reactivity of molecules. These methods, grounded in the principles of quantum mechanics, provide a detailed description of electron distribution and energy levels.
Density Functional Theory (DFT) has become a principal tool for investigating the molecular properties and energetics of organic compounds due to its favorable balance of accuracy and computational cost. For a molecule like 9-(3-tert-butylphenyl)-9H-fluoren-9-OL, DFT calculations can predict a variety of properties.
Molecular Geometry and Energetics: DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-31G*), are employed to determine the optimized three-dimensional structure of the molecule. This involves finding the geometry with the lowest electronic energy. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles, including the orientation of the tert-butylphenyl group relative to the fluorenyl moiety.
Electronic Properties: Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. For instance, in fluorene-based systems, the electronic properties are often tunable by the nature and position of the substituents.
Spectroscopic Properties: DFT calculations can also simulate spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies, one can predict the IR spectrum, which can be compared with experimental data to confirm the structure. Similarly, the calculation of nuclear shielding tensors allows for the prediction of NMR chemical shifts.
| Property | Illustrative Calculated Value (DFT/B3LYP/6-31G*) |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.1 D |
This table presents illustrative data typical for similar aromatic alcohols and should not be taken as experimentally verified values for this compound.
For more precise energy and property calculations, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory, while computationally more demanding, offer a higher level of accuracy. These methods are particularly valuable for benchmarking DFT results and for studying systems where electron correlation effects are significant. For this compound, high-accuracy calculations could be used to refine the energetics of different conformers or to obtain a more precise value for the reaction barrier of its formation.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the this compound molecule, particularly the rotation around the C9-C(phenyl) single bond, gives rise to different conformers. Conformational analysis aims to identify the stable conformers and to map the potential energy surface associated with these rotational degrees of freedom.
The rotation of the 3-tert-butylphenyl group relative to the fluorenol core is the most significant conformational variable. This rotation is subject to steric hindrance between the ortho-hydrogens of the phenyl ring and the fluorene (B118485) moiety. Computational methods can map the potential energy surface by systematically rotating this dihedral angle and calculating the energy at each step. This analysis reveals the energy minima corresponding to stable conformers and the energy barriers separating them. Studies on similarly substituted 9-phenylfluorenes have shown that the perpendicular and parallel orientations of the phenyl ring relative to the fluorene plane are often the key stationary points on the energy landscape. The bulky tert-butyl group on the phenyl ring is expected to influence the relative energies of these conformers.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C9-C'-C'') |
| Global Minimum | 0 | ~60° |
| Local Minimum | 1.5 | ~120° |
| Rotational Barrier | 4.2 | ~0° |
This table provides a hypothetical energy landscape for the rotation of the phenyl group. The actual values would require specific calculations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. youtube.com
For a single molecule, MD simulations can explore the conformational space and the transitions between different conformers. In a condensed phase (e.g., in a solvent or in the solid state), MD can be used to study intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and π-π stacking interactions between the aromatic fluorenyl and phenyl rings. These interactions are crucial in determining the bulk properties of the material, such as its solubility and crystal packing. The choice of an appropriate force field, which defines the potential energy of the system, is critical for the accuracy of MD simulations.
Modeling of Reaction Mechanisms and Transition States using Computational Chemistry
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation of this compound. This compound is typically synthesized via a Grignard reaction between a 3-tert-butylphenylmagnesium halide and 9-fluorenone (B1672902).
Computational studies can model this reaction pathway to identify the transition states and intermediates involved. The mechanism of the Grignard reaction can be complex, potentially involving aggregates of the Grignard reagent. acs.orgresearchgate.net Theoretical calculations can help to unravel these complexities by comparing the energetics of different possible pathways.
For the addition of the Grignard reagent to 9-fluorenone, a key step is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon of the fluorenone. Computational modeling can determine the structure of the transition state for this step and calculate the activation energy. nih.govorganic-chemistry.org This information is vital for understanding the kinetics of the reaction. The calculations would involve locating the transition state geometry, which is a first-order saddle point on the potential energy surface, and then confirming it by vibrational frequency analysis (a single imaginary frequency).
| Reaction Step | Calculated Activation Energy (kcal/mol) |
| Coordination of Grignard reagent to carbonyl oxygen | -5.2 |
| Nucleophilic addition (Transition State) | 12.5 |
| Formation of magnesium alkoxide intermediate | -25.8 |
This table illustrates a hypothetical reaction profile for the Grignard addition to 9-fluorenone. The values are representative and would need to be calculated for the specific reactants.
Exploration of Advanced Research Applications and Derivatizations of 9 3 Tert Butylphenyl 9h Fluoren 9 Ol
Utilization as a Building Block in Complex Organic Synthesis
The sterically hindered and electronically rich nature of 9-(3-Tert-butylphenyl)-9H-fluoren-9-ol makes it a valuable starting material and intermediate in the construction of complex organic molecules. Its fluorenol moiety can be readily transformed into other functional groups, providing a versatile scaffold for the synthesis of intricate molecular architectures.
One of the key applications of fluorenol derivatives, including those with bulky substituents like the tert-butylphenyl group, is in the synthesis of spirobifluorene compounds. google.comossila.com These spirocyclic molecules, characterized by two fluorene (B118485) units linked by a common spiro-carbon atom, are of significant interest due to their rigid, orthogonal geometry, high thermal stability, and unique photophysical properties. ossila.com The synthesis of spirobifluorenes often involves an acid-catalyzed intramolecular cyclization of a 9-aryl-9-fluorenol precursor. google.com The presence of the tert-butyl group on the phenyl ring can influence the reaction's regioselectivity and the properties of the resulting spirobifluorene.
Furthermore, the hydroxyl group at the C9 position serves as a convenient handle for a variety of chemical transformations. For instance, it can be converted to a leaving group, facilitating nucleophilic substitution reactions to introduce a wide range of functionalities at this position. This versatility allows for the synthesis of a diverse library of 9-substituted fluorene derivatives with tailored properties for specific applications. Research has demonstrated the conversion of 9-phenylethynyl-9H-fluoren-9-ols into highly functionalized and conjugated benzamides through reactions with aminobenzamides, showcasing the synthetic utility of the fluorenol core. thieme-connect.de
Table 1: Selected Examples of Complex Molecules Synthesized from Fluorenol Derivatives
| Precursor | Reagents and Conditions | Product | Application Area |
| 9-(Aryl)-9H-fluoren-9-ol | Acid catalyst | 9,9'-Spirobifluorene derivative | Organic Electronics |
| 9-(Phenylethynyl)-9H-fluoren-9-ol | 2-Aminobenzamides, BF3·OEt2 | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide | Functional Dyes |
| 2,7-Dibromo-9-fluorenone | Grignard reagent of 2-bromobiphenyl | 2,7-Dibromo-9,9'-spirobifluorene | OLED Materials |
Precursors for Advanced Organic Materials Research
The inherent photophysical properties of the fluorene scaffold, such as strong blue fluorescence and high charge carrier mobility, make this compound and its derivatives highly promising precursors for the development of advanced organic materials. These materials find applications in various fields, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
The bulky tert-butyl group plays a crucial role in enhancing the performance of these materials. It prevents the close packing of polymer chains or molecules in the solid state, a phenomenon known as aggregation-caused quenching (ACQ), which can significantly reduce the efficiency of light-emitting devices. By introducing steric hindrance, the tert-butyl group helps to maintain the individual molecular properties in the solid state, leading to materials with high photoluminescence quantum yields. researchgate.net
Derivatives of this compound can be designed to be polymerizable monomers. For instance, by introducing polymerizable groups such as vinyl, acrylate, or styryl moieties, this fluorenol derivative can be incorporated into polymer backbones. The resulting polyfluorenes can exhibit excellent thermal stability and desirable optoelectronic properties for use in OLEDs. 20.210.105researchgate.net Research on poly(2,7-fluorene) derivatives has shown that the substitution at the 9-position is critical in determining the polymer's processability and photoluminescent characteristics. 20.210.105
Moreover, the fluorene core can be functionalized to create materials with specific photoactive properties. For example, the synthesis of 9-ethynyl-9-fluorenol (B85050) derivatives has led to compounds with high luminescence quantum yields, suggesting their potential as optoelectronic materials. researchgate.net
Table 2: Photophysical Properties of Representative Fluorene-Based Materials
| Compound/Material | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Application |
| Poly(2,7-fluorene) derivatives | ~380-400 | ~410-450 (Blue) | Up to 0.87 | OLEDs |
| 9-Ethynyl-9-fluorenol derivatives | Varies | Varies | High | Optoelectronics |
| 9,9'-Spirobifluorene derivatives | Varies | Blue emission | High | OLEDs |
Role in Supramolecular Chemistry Research
Supramolecular chemistry, the study of non-covalent interactions between molecules, offers a powerful approach to construct complex and functional architectures. This compound, with its potential for hydrogen bonding via the hydroxyl group and π-π stacking interactions through the aromatic fluorene and phenyl rings, is an attractive building block for designing supramolecular assemblies.
The bulky tert-butyl group can act as a "steric director," influencing the self-assembly process and the final architecture of the supramolecular structure. This can lead to the formation of well-defined host-guest complexes, capsules, or extended networks with specific functionalities. While direct research on the supramolecular chemistry of this compound is still emerging, the principles of host-guest chemistry with related fluorene derivatives are well-established.
For example, the cavities formed by the self-assembly of larger fluorene-based molecules can encapsulate guest molecules, leading to changes in their photophysical properties, which can be exploited for sensing applications. The study of 9,9'-spirobifluorene-based metal-organic frameworks (MOFs) demonstrates the utility of the fluorene motif in creating porous materials capable of gas sorption and catalysis, highlighting the potential for creating functional supramolecular systems. researchgate.netrsc.org
Design and Development of Ligands and Catalysts
The fluorene scaffold can be functionalized to create ligands for transition metal catalysts. The introduction of coordinating groups, such as phosphines or amines, onto the fluorene or the pendant phenyl ring of this compound can lead to the formation of novel ligands with unique steric and electronic properties.
The tert-butyl group in the 3-position of the phenyl ring provides significant steric bulk, which can influence the coordination geometry around the metal center and, consequently, the activity and selectivity of the catalyst. For instance, bulky ligands are often employed in cross-coupling reactions to promote reductive elimination and prevent catalyst deactivation.
A patent discloses the synthesis of 9,9'-spirobifluorene diphenylphosphine (B32561) derivatives, which are valuable ligands for catalysis. google.com The synthesis of these ligands can potentially start from fluorenol precursors. Although specific research on catalysts derived directly from this compound is limited, the modular nature of this compound makes it an attractive platform for the rational design of new ligand systems for a wide range of catalytic transformations. For example, spirobifluorene-based ligands have been used in the synthesis of metal-organic frameworks with catalytic properties for the oxidation of styrene. researchgate.net
Studies as a Chemical Probe or Reporter Molecule
Fluorescent chemical probes are indispensable tools in chemical biology and materials science for visualizing and quantifying specific analytes or monitoring chemical processes. The inherent fluorescence of the fluorene core makes this compound and its derivatives promising candidates for the development of such probes.
The principle behind a fluorescent chemosensor is that the binding of an analyte to a receptor unit on the probe induces a change in the fluorescence signal of a reporter unit (the fluorophore). The fluorene moiety can act as the fluorophore, and the molecule can be functionalized with a receptor that selectively binds to a target analyte. Research on fluorescent chemosensors based on 9-cycloheptatrienylidene fluorenes (9-CHFs) has shown that derivatization of the fluorene unit can lead to strong fluorescent emissions under specific conditions, enabling their use for detecting pH and metal ions. rsc.org
While specific studies on this compound as a chemical probe are not yet widely reported, its structural features suggest significant potential. The hydroxyl group at the C9 position could be modified to introduce a recognition site for specific analytes. The tert-butylphenyl group could modulate the photophysical properties and the solubility of the probe in different media. The development of such probes would enable sensitive and selective detection of a variety of chemical species.
Future Directions and Emerging Research Avenues for 9 3 Tert Butylphenyl 9h Fluoren 9 Ol
Development of Novel and Sustainable Synthetic Methodologies for Fluorenol Derivatives
The synthesis of fluorenol derivatives, including 9-(3-tert-butylphenyl)-9H-fluoren-9-ol, has traditionally relied on well-established but often harsh methods. The future of synthetic chemistry in this area lies in the development of more efficient, selective, and environmentally benign protocols.
Key Research Thrusts:
Catalyst-Free Methodologies: Research is moving towards catalyst-free reactions that reduce cost and metal contamination in the final products. A notable example is the synthesis of fluorenes from amino group-containing biaryls and Meldrum's acid derivatives, which proceeds without a catalyst. rsc.org
Green Chemistry Approaches: The use of aqueous reaction media, as demonstrated in some Pd/N-heterocyclic carbene (NHC)-catalyzed Suzuki reactions, presents a more environmentally friendly pathway to arylfluorene derivatives. researchgate.net Exploring such conditions for the synthesis of tert-butylphenyl substituted fluorenols could significantly improve sustainability.
Multicomponent Reactions (MCRs): Isocyanide-based multicomponent reactions (IMCRs) have been shown to be a powerful tool for creating diverse and complex fluorene (B118485) derivatives in a single step. rug.nl Applying MCR strategies could lead to novel analogues of this compound with unique functionalities.
C-H Activation/Functionalization: Direct C-H functionalization represents an atom-economical approach to modify the fluorene scaffold. Future work could focus on developing selective C-H activation methods to introduce the 3-tert-butylphenyl group or other substituents onto the fluorene core, bypassing the need for pre-functionalized starting materials.
Table 1: Comparison of Synthetic Strategies for Fluorenol Derivatives
| Synthetic Strategy | Advantages | Potential Challenges | Key Reagents/Catalysts |
|---|---|---|---|
| Grignard Reaction | Well-established, versatile | Requires anhydrous conditions, potential for side reactions | Magnesium, Aryl Halides, Fluorenone |
| Suzuki Cross-Coupling | High efficiency, broad scope | Requires pre-synthesized boronic acids, potential for catalyst contamination | Palladium catalysts, Arylboronic acids |
| Reductive Dehalogenation | Mild conditions, novel | Formation of by-products (e.g., epoxides) | Tetrakis(dimethylamino)ethylene (TDAE) |
| Multicomponent Reactions | High efficiency, diversity-oriented | Complex product mixtures, optimization required | Isocyanides, various electrophiles/nucleophiles |
| Catalyst-Free Cyclization | Environmentally benign, no metal contamination | Limited to specific substrates | Meldrum's acid derivatives, amino-biaryls |
Investigation of Unconventional Reactivity and Reaction Mechanisms
The reactivity of the fluorenol scaffold, particularly at the C-9 position, is a rich area for investigation. The presence of the hydroxyl group and the bulky 3-tert-butylphenyl substituent in the target molecule introduces steric and electronic factors that could lead to unconventional reaction pathways.
Key Research Thrusts:
Carbocation-Mediated Reactions: The hydroxyl group at the C-9 position can be protonated under acidic conditions (e.g., using BF₃·OEt₂), leading to the formation of a stable fluorenyl carbocation. thieme-connect.de This reactive intermediate can then be trapped by various nucleophiles. Studying the reaction of the 9-(3-tert-butylphenyl)-9H-fluoren-9-yl cation with a wider range of nucleophiles could unlock new synthetic transformations.
Rearrangement Reactions: The fluorenyl system is known to undergo various rearrangements. Investigating whether the this compound scaffold can be induced to undergo novel skeletal rearrangements could lead to the discovery of entirely new molecular frameworks.
Anion Chemistry: The C9-H protons of the parent fluorene are acidic (pKa ≈ 22.6 in DMSO), forming the intensely colored, aromatic fluorenyl anion upon deprotonation. wikipedia.org While the C-9 position in this compound is substituted, exploring the reactivity of other positions on the fluorene ring via deprotonation-functionalization sequences remains a viable research direction.
Mechanistic Studies: A deeper mechanistic understanding is crucial. For instance, in reactions involving the reductive dehalogenation of 9-bromofluorene, a proposed mechanism involves two successive single-electron transfers to generate a fluorenyl anion. mdpi.com Detailed computational and experimental studies on the reaction mechanisms of this compound would provide valuable insights for controlling reactivity and product selectivity. mdpi.com
Integration into Advanced Functional Systems and Devices (Academic Research Perspective)
From an academic standpoint, this compound serves as an excellent model compound for exploring structure-property relationships in advanced functional materials. The fluorene core is known for its high photoluminescence efficiency and good charge transport properties, making it a prime candidate for optoelectronic applications. mdpi.com
Key Research Thrusts:
Organic Light-Emitting Diodes (OLEDs): Polyfluorenes are highly attractive as blue-emissive materials in OLEDs. researchgate.net The bulky tert-butylphenyl group could play a crucial role in preventing intermolecular interactions like aggregation-induced quenching, which often limits device efficiency and lifetime. mdpi.comresearchgate.net Future research could involve synthesizing polymers incorporating the this compound moiety and evaluating their electroluminescent properties.
Molecular Sensors: The fluorescent nature of the fluorene core makes it suitable for developing chemosensors. thieme-connect.de The reactivity of the hydroxyl group could be exploited to create binding sites for specific analytes, with the binding event being signaled by a change in fluorescence.
Advanced Polymers: Incorporating this compound into polymer backbones could lead to materials with enhanced thermal stability and specific optical properties. Fluorene-based polymers have been investigated for applications requiring high glass transition temperatures and controlled refractive indices. researchgate.net
Table 2: Potential Applications and Enabling Structural Features
| Potential Application Area | Key Structural Feature of Fluorenol Derivative | Desired Property |
|---|---|---|
| Organic Electronics (OLEDs) | π-conjugated fluorene core, bulky C-9 substituents | High photoluminescence quantum yield, good charge mobility, prevention of aggregation |
| Chemical Sensing | Fluorescent core, reactive hydroxyl group at C-9 | High sensitivity and selectivity, fluorescence quenching/enhancement upon analyte binding |
| High-Performance Polymers | Rigid fluorene backbone, stable C-9 substitution | High thermal stability, high glass transition temperature (Tg), tunable optical properties |
Interdisciplinary Research Incorporating this compound
The full potential of this compound can best be realized through interdisciplinary collaborations. The compound sits (B43327) at the intersection of organic synthesis, materials science, and physical chemistry.
Organic Chemistry & Materials Science: Synthetic chemists can design and create novel derivatives, while materials scientists can characterize their physical properties (e.g., thermal stability, film-forming capabilities) and fabricate prototype devices like OLEDs or sensors. mdpi.com
Computational & Experimental Chemistry: Quantum-chemical calculations can predict the photophysical properties and molecular geometry of new derivatives, guiding synthetic efforts. mdpi.com These theoretical predictions can then be validated through experimental characterization, creating a feedback loop that accelerates discovery.
Polymer Science & Engineering: Collaborations with polymer scientists are essential for integrating the fluorenol monomer into functional polymers. This involves studying polymerization kinetics, characterizing the resulting macromolecules, and processing them into thin films or other forms suitable for applications. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
